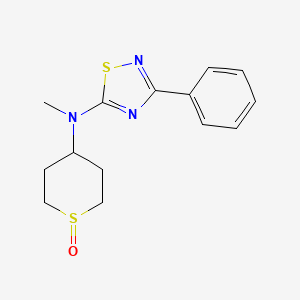![molecular formula C18H21NO3S B7662386 N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide](/img/structure/B7662386.png)
N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide, also known as MSPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of amides and is synthesized through a multi-step process involving various chemical reactions.
Aplicaciones Científicas De Investigación
N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide is not fully understood. However, it is believed to modulate the activity of various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for a wide range of applications. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide. One potential area of investigation is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. This compound has been shown to exhibit neuroprotective effects in animal models of neurodegeneration, and further studies are needed to determine its potential clinical applications. Another area of interest is the development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and reduced toxicity.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential clinical applications, this compound represents a promising avenue for the development of novel therapeutics.
Métodos De Síntesis
The synthesis of N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide involves several steps, starting with the reaction of 4-methylsulfonylbenzaldehyde with ethylmagnesium bromide to form 2-(4-methylsulfonylphenyl)ethanol. This intermediate is then reacted with phenylacetyl chloride to yield this compound. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
N-[2-(4-methylsulfonylphenyl)ethyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14(16-6-4-3-5-7-16)18(20)19-13-12-15-8-10-17(11-9-15)23(2,21)22/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEQOVXGXCEHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-5-[2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662313.png)
![(2-cyclopropylcyclopropyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662321.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(7-methyl-1H-indol-3-yl)ethanone](/img/structure/B7662322.png)
![Ethyl 2-[2-(furan-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B7662327.png)
![2-Methyl-5-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B7662335.png)

![[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea](/img/structure/B7662352.png)
![7-methyl-N-[(5-methylpyridin-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662354.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propylpyrazol-4-yl)methanone](/img/structure/B7662383.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylmorpholin-2-yl)methanone](/img/structure/B7662399.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B7662413.png)
![N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7662419.png)
![N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662423.png)
